molecular formula C8H10N2O4S B2603699 2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 436091-57-5

2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2603699
CAS No.: 436091-57-5
M. Wt: 230.24
InChI Key: NCHMGTZBZZBPEW-UHFFFAOYSA-N
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Description

2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3. The molecule combines sulfanyl, carbamoyl, and carboxylic acid functional groups, enabling diverse interactions such as hydrogen bonding and metal coordination.

Properties

IUPAC Name

2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5-2-6(10-14-5)9-7(11)3-15-4-8(12)13/h2H,3-4H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHMGTZBZZBPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the 5-Methyl-1,2-oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the oxazole derivative with isocyanates or carbamoyl chlorides.

    Attachment of the Sulfanylacetic Acid Moiety: This step involves the nucleophilic substitution reaction where a suitable sulfanylacetic acid derivative reacts with the intermediate formed in the previous steps.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine:

    Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetic acid moiety may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives, particularly those containing the 5-methyl-1,2-oxazol-3-yl sulfamoyl or carbamoyl motifs. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Structural Differences Molecular Formula Molecular Weight Key Properties/Applications (Inferred) Reference
Target Compound 5-Methyloxazole core; carbamoyl-methylthioacetic acid chain C₉H₁₁N₂O₄S 267.26 g/mol Potential ligand for metalloenzymes; solubility in polar solvents
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (156324-47-9) Chloroacetamide substituent; phenylsulfamoyl group C₁₂H₁₂ClN₃O₃S 313.76 g/mol Higher reactivity due to chloro group; possible antimicrobial activity
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (133071-57-5) Propanoic acid chain; phenylsulfamoyl-carbamoyl linkage C₁₄H₁₅N₃O₅S 337.35 g/mol Enhanced hydrophilicity; potential for protein binding
ZX-FH049084 (Thiazole analog) Replaces oxazole with 1,3-thiazole; additional thiazole ring in side chain C₁₀H₁₀N₂O₃S₂ 270.01 g/mol Altered electronic properties; possible kinase inhibition

Key Observations:

Functional Group Impact: The chloroacetamide derivative (156324-47-9) exhibits higher electrophilicity compared to the target compound, making it more reactive in nucleophilic substitution reactions . The propanoic acid analog (133071-57-5) has increased solubility in aqueous media due to the extended carboxylic acid chain, which may enhance bioavailability in biological systems .

Biological Relevance :

  • While direct pharmacological data for the target compound is absent, analogs like ZX-FH049084 are associated with kinase inhibition, suggesting possible antiproliferative applications .

Limitations in Current Data:

  • Experimental data on solubility, stability, or biological activity for the target compound remains sparse. Most inferences derive from structural analogs and computational modeling.

Biological Activity

2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O4S
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 1018168-09-6
  • Purity : ≥95% .

Antimicrobial Effects

Research into related compounds has demonstrated antimicrobial properties. For instance, certain sulfonamide derivatives have been effective against bacterial infections by inhibiting bacterial enzyme activity. The effectiveness of these compounds can be attributed to their ability to disrupt metabolic pathways essential for bacterial growth .

The proposed mechanisms of action for similar compounds include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Interaction : Some derivatives interact with specific receptors, modulating cellular responses to infections.
  • Cellular Uptake : Enhanced cellular uptake may increase the bioavailability of the active compound within target cells.

Study on Antiviral Activity

In a study assessing the antiviral properties of sulfonamide derivatives, compounds with structural similarities to this compound were tested against human parainfluenza virus type 3 (HPIV-3). Results showed that certain derivatives exhibited an IC50 value of approximately 22 µM, indicating moderate antiviral activity .

Antimicrobial Screening

Another investigation focused on the antimicrobial effects of oxazole-containing compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the biological activity of this compound may extend to antimicrobial applications as well .

Summary of Findings

Activity Type Target Organism/Virus IC50/EC50 Value Reference
AntiviralHPIV-3~22 µM
AntimicrobialStaphylococcus aureusSignificant Inhibition
AntimicrobialEscherichia coliSignificant Inhibition

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of 2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid. For instance, research has shown that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains.

Case Study: Antimicrobial Activity

A study published in MDPI demonstrated the efficacy of thiazole derivatives, including those related to the compound , against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The results indicated that certain derivatives displayed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting a promising avenue for drug development against resistant strains .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research indicates that compounds with similar structural motifs can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that related compounds exhibit selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to normal cells. For example, a recent investigation found that specific thiazole derivatives enhanced anticancer activity significantly against Caco-2 cells while showing reduced toxicity towards normal human cells . This selectivity is crucial for developing safer cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the oxazole ring or the sulfanyl group can lead to variations in biological activity.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Methyl substitution on oxazoleIncreased antimicrobial potency
Variation in alkyl chain lengthAltered cytotoxicity profile
Substitution patterns on thiazoleEnhanced selectivity for cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing derivatives of 2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid?

  • Answer : Derivatives are typically synthesized via solvent-free reductive amination or reflux-based condensation. For example, hydrazide intermediates can be prepared by reacting methyl esters with hydrazine hydrate under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3) . Subsequent derivatives are often synthesized by grinding hydrazide intermediates with aldehydes under solvent-free conditions .

Q. How can researchers monitor reaction progress during synthesis?

  • Methodological Guidance : Thin-layer chromatography (TLC) with optimized solvent systems (e.g., chloroform:methanol 7:3) is widely used to track reaction completion. Recrystallization from DMF/acetic acid mixtures ensures purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • Spectroscopy : NMR (¹H/¹³C) for verifying sulfanyl and carbamoyl groups.
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.
  • Elemental analysis : Validates empirical formulas .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Answer : DoE minimizes experimental runs while accounting for variables like temperature, solvent ratio, and catalyst loading. For instance, factorial designs can identify interactions between reflux duration (3–5 hours) and stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate) to maximize yield . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational tools are effective for predicting reaction pathways or stability of this compound?

  • Advanced Methods :

  • Quantum chemical calculations : Used to model reaction mechanisms (e.g., nucleophilic substitution at the sulfanyl group) .
  • Molecular dynamics simulations : Predict solubility and stability in different solvents .
  • In silico reaction design platforms (e.g., ICReDD): Integrate computational and experimental data to accelerate discovery .

Q. How can researchers resolve contradictions in spectroscopic or biological activity data for derivatives?

  • Analytical Strategy :

  • Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) .
  • Dose-response studies : Address biological activity discrepancies by testing derivatives across multiple assays (e.g., enzyme inhibition vs. cellular uptake efficiency) .

Q. What strategies mitigate degradation of the sulfanylacetic acid moiety during storage or biological assays?

  • Stabilization Approaches :

  • pH control : Store in buffered solutions (pH 6–7) to prevent hydrolysis of the sulfanyl group .
  • Lyophilization : Enhances shelf-life by removing water, which accelerates decomposition .

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